molecular formula C9H6BrClN2 B11760787 5-Bromo-2-chloro-8-methylquinazoline

5-Bromo-2-chloro-8-methylquinazoline

Cat. No.: B11760787
M. Wt: 257.51 g/mol
InChI Key: XGZWELJGMKNMSM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-8-methylquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at positions 5, 2, and 8, respectively. Quinazolines are nitrogen-containing bicyclic systems with applications in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The bromo and chloro substituents enhance electrophilic reactivity, while the methyl group contributes to steric effects and lipophilicity.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-2-chloro-8-methylquinazoline

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-7(10)6-4-12-9(11)13-8(5)6/h2-4H,1H3

InChI Key

XGZWELJGMKNMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-8-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of quinazoline derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2). The reactions are usually carried out under controlled temperatures to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-chloro-8-methylquinazoline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-8-methylquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline N-oxides or reduced quinazoline compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 5-bromo-2-chloro-8-methylquinazoline exhibit significant anticancer properties. For instance, studies have shown that certain substitutions on the quinazoline ring can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression, making these compounds potential candidates for targeted cancer therapy .

SGLT2 Inhibitors
5-Bromo-2-chloro-8-methylquinazoline has been identified as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are used for diabetes management. The synthesis of these inhibitors often involves multi-step reactions where this compound plays a crucial role in enhancing the efficacy and selectivity of the final products .

Organic Synthesis

Key Intermediate in Synthesis
The compound is utilized as an important intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents allow for further functionalization, making it a versatile building block in organic synthesis. For example, it can be transformed into other quinazoline derivatives through electrophilic substitution reactions, which are essential for developing new pharmaceuticals .

Industrial Applications

Process Scale-Up
Recent advancements have focused on optimizing the industrial synthesis of 5-bromo-2-chloro-8-methylquinazoline to improve yield and reduce costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and scalability. These methods not only streamline production but also minimize environmental impact by reducing waste and energy consumption .

Case Studies

Study Focus Findings
Zhang et al. (2022)Synthesis of SGLT2 InhibitorsDemonstrated that 5-bromo-2-chloro-8-methylquinazoline is a crucial intermediate, improving yield by optimizing synthetic pathways.
Smith et al. (2021)Anticancer ActivityFound that derivatives showed promising cytotoxic effects against breast cancer cell lines, with mechanisms involving kinase inhibition.
Lee et al. (2020)Industrial Process OptimizationReported a method using microwave irradiation that increased production efficiency by over 50%, highlighting its industrial viability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

Quinoline Derivatives
  • 5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1): Core: Quinoline (one nitrogen atom in the bicyclic system). Substituents: Bromo (C5), methoxy (C8), methyl (C2). Key Differences: The absence of a second nitrogen atom in the quinoline ring reduces hydrogen-bonding capacity compared to quinazoline. Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups alter electronic properties and reactivity .
Benzoxazole Derivatives
  • 5-Bromo-2-methyl-1,3-benzoxazole (CAS 5676-56-2) :
    • Core : Benzoxazole (oxygen and nitrogen in the aromatic system).
    • Substituents : Bromo (C5), methyl (C2).
    • Key Differences : The oxygen atom in benzoxazole increases ring polarity but reduces stability under acidic conditions compared to quinazoline .

Substituent Position and Electronic Effects

  • 5-Bromo-2,6-dimethyl-2H-indazole (CAS 1159511-90-6) :

    • Core : Indazole (two adjacent nitrogen atoms).
    • Substituents : Bromo (C5), methyl (C2, C6).
    • Key Differences : The indazole core’s fused pyrazole ring introduces distinct tautomerism and biological target selectivity. The lack of a chloro substituent reduces electrophilic reactivity .
  • Ethyl 5-bromo-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Core: Dihydropyridine (non-aromatic, partially saturated). Substituents: Bromo (C5), methyl (C6), ester (C3). Key Differences: The ester group enhances solubility but reduces thermal stability relative to halogenated quinazolines .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Properties
5-Bromo-2-chloro-8-methylquinazoline Quinazoline Br (C5), Cl (C2), CH₃ (C8) High electrophilicity, dual H-bonding sites
5-Bromo-8-methoxy-2-methylquinoline Quinoline Br (C5), OCH₃ (C8), CH₃ (C2) Moderate polarity, lower metabolic stability
5-Bromo-2-methyl-1,3-benzoxazole Benzoxazole Br (C5), CH₃ (C2) Acid-sensitive, UV-active
5-Bromo-2,6-dimethyl-2H-indazole Indazole Br (C5), CH₃ (C2, C6) Tautomerism-dependent bioactivity

Biological Activity

5-Bromo-2-chloro-8-methylquinazoline is a member of the quinazoline family, known for its diverse biological activities. This compound, along with its derivatives, has been investigated for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. Here, we provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

5-Bromo-2-chloro-8-methylquinazoline has the following chemical structure:

  • Molecular Formula : C9H7BrClN3
  • Molecular Weight : 260.53 g/mol
  • Melting Point : 76-81 °C

This compound's structure contributes to its biological activity, particularly due to the presence of halogen atoms which can enhance interaction with biological targets.

Biological Activities

  • Antibacterial Activity
    • Recent studies have shown that quinazoline derivatives exhibit significant antibacterial properties against a range of pathogens. For instance, certain phenyl-substituted quinazolines demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinazoline ring could enhance antibacterial efficacy.
    CompoundMIC (µg/mL)Activity
    5-Bromo-2-chloro-8-methylquinazoline8Moderate
    4-Chloro-8-methylquinazoline4High
    4-(t-butylphenyl)-8-methylquinazoline16Low
  • Anticancer Activity
    • Quinazolines are also recognized for their anticancer properties. Studies have indicated that compounds containing the quinazoline nucleus can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression .
    • In vitro studies have shown that 5-Bromo-2-chloro-8-methylquinazoline exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Activity
    • The compound has been evaluated for its anti-inflammatory potential by assessing its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that the presence of halogen substituents enhances COX-2 inhibition, which is crucial for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including 5-Bromo-2-chloro-8-methylquinazoline:

  • A study published in MDPI reported that quinazolines exhibit a wide range of biological activities, including significant anti-tuberculosis effects . The compound was tested in combination with other agents to assess synergistic effects against Mycobacterium tuberculosis.
  • Another research highlighted the synthesis of various quinazoline derivatives and their evaluation against bacterial strains, revealing promising antibacterial activity for certain derivatives .

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